2,3-Diiodothiophene

Sonogashira coupling Regioselectivity Enediyne synthesis

Generic thiophene coupling partners fail to replicate the regioselectivity of 2,3-diiodothiophene (CAS 19259-05-3). Its vicinal diiodo configuration enables: • Exclusive C2 Sonogashira mono-coupling for one-pot unsymmetrical enediyne synthesis • Superior photostability vs. brominated analogs with predictable C5 mono-substitution • Sequential C-N arylation and intramolecular cyclization for antiproliferative polyheterocycles

Molecular Formula C4H2I2S
Molecular Weight 335.93 g/mol
CAS No. 19259-05-3
Cat. No. B101709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diiodothiophene
CAS19259-05-3
Synonyms2,3-Diiodothiophene
Molecular FormulaC4H2I2S
Molecular Weight335.93 g/mol
Structural Identifiers
SMILESC1=CSC(=C1I)I
InChIInChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyBUXDZKJHNFMYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diiodothiophene: Ortho-Diiodinated Building Block for Regioselective Coupling


2,3-Diiodothiophene (CAS 19259-05-3) is a vicinal dihalogenated heteroaromatic compound bearing iodine substituents at the 2- and 3-positions of the thiophene core . This halogen substitution pattern renders the C–I bonds highly reactive toward transition-metal-catalyzed cross-coupling reactions including Sonogashira, Suzuki, and Stille protocols [1]. The electron-withdrawing nature of the iodine atoms enhances the utility of this scaffold in the construction of π-conjugated systems for optoelectronic materials [1]. As a member of the diiodothiophene family, the 2,3-regioisomer is distinguished from its 2,5-counterpart by the adjacency of its reactive sites, which introduces unique regioselectivity considerations in sequential functionalization strategies.

Regioselective C2 Sonogashira coupling for sequential enediyne synthesis
Vicinal diiodide pattern enables controlled mono-functionalization in photochemical and cross-coupling workflows
Building block for conjugated materials requiring ortho-connectivity and electronic tuning

Why Generic Substitution Fails for 2,3-Diiodothiophene


Generic replacement of 2,3-diiodothiophene with alternative thiophene-based coupling partners—including the 2,5-diiodo regioisomer, mono-iodinated thiophenes, or brominated analogs—fails to preserve synthetic outcomes due to three documented performance divergences. First, the vicinal diiodide arrangement in 2,3-diiodothiophene enables distinct regioselectivity profiles in Sonogashira cross-couplings that cannot be replicated by the 2,5-isomer [1]. Second, iodine-containing thiophenes demonstrate superior reactivity and stability under photochemical conditions relative to their brominated counterparts, with 5-acetyl-2,3-di-iodothiophene exhibiting exclusive mono-substitution at C5 while the corresponding dibromo compound yields over-substitution [2]. Third, the electronic activation imparted by two ortho-iodine substituents differs fundamentally from that of a single iodide, altering the kinetics and site-selectivity of sequential C–C bond-forming events. These distinctions preclude simple drop-in replacement without compromising reaction yield, product purity, or regiochemical control.

Regioisomer mismatch The 2,5-diiodo regioisomer cannot replicate the C2-exclusive mono-coupling and sequential functionalization enabled by the ortho-iodine arrangement — regioselectivity profiles may shift significantly.
Halogen substitution Brominated analogs exhibit lower reported photostability and reactivity; mono-iodothiophenes lack the electronic activation from two vicinal iodides, altering coupling kinetics and site-selectivity.
Synthetic accessibility Halogen dance routes produce the 2,5-isomer, not the 2,3-isomer — the specific ortho-diiodo scaffold requires distinct sourcing and cannot be prepared from the more accessible regioisomer.

Comparator Evidence: Regioselectivity, Photostability, and Coupling Reactivity


C2-Selective Sonogashira Coupling in Ortho-Diiodinated Heterocycles

In a systematic investigation of ortho-diiodinated heterocycles, 2,3-diiodobenzothiophene—a structural analog of 2,3-diiodothiophene—demonstrated substantially higher regioselectivity for Sonogashira cross-coupling at the C2 position compared to 2,3-diiodoindole and 2,3-diiodobenzofuran [1]. While diiodoindole and diiodobenzofuran yielded considerable quantities of di-substituted enediynes alongside the monoalkyne product, diiodobenzothiophene exhibited dominant mono-coupling at C2 with minimal over-reaction. Critically, no C3-mono-coupling products were detected for any of the diiodides tested, confirming that initial alkyne incorporation occurs exclusively at C2 [1].

C2 Sonogashira regioselectivity
Head-to-head
2,3-diiodobenzothiophene (analog): exclusive C2 mono-coupling, negligible di-substitution. 2,3-diiodoindole/benzofuran: considerable di-substituted byproducts. No C3 coupling detected in any case.
Supports sequential, one-pot unsymmetrical enediyne construction with high fidelity.
Analog scaffold suggests similar regioselectivity for 2,3-diiodothiophene; validate under specific conditions.
Sonogashira coupling Regioselectivity Enediyne synthesis Heterocyclic diiodides

Iodinated vs Brominated Thiophenes: Photoreactivity and Stability Advantage

Under photoirradiation in benzene solution, iodine-containing thiophene derivatives exhibit both higher reactivity and greater stability than their brominated analogs [1]. The 2,3-diiodinated scaffold demonstrates controlled mono-substitution behavior: 5-acetyl-2,3-di-iodothiophene furnishes exclusively the C5 photosubstitution product, whereas the corresponding dibromo compound (3,5-dibromothiophene-2-carbaldehyde) yields only the 3-bromo-5-phenyl-2-thienyl derivative—and the fully substituted 3,5-diphenylthiophene-2-carbaldehyde is obtained solely from the di-iodo precursor [1].

I vs Br photochemical behaviour
Head-to-head
5-acetyl-2,3-di-iodothiophene: exclusive C5 mono-substitution. 3,5-dibromothiophene-2-carbaldehyde: only mono-bromo product, lower reactivity and stability under identical irradiation.
Iodinated scaffold offers cleaner photochemical mono-functionalization with higher reported stability.
Direct demonstration on 2,3-diiodo derivative; brominated analog shows less predictable product distribution.
Photochemical substitution Halogen effect Thiophene functionalization Stability

Copper-Mediated N-Arylation with Heteroaryl Iodides

In copper-mediated N-arylation reactions of 2-acylated anilines, 2-iodothiophene and 3-iodothiophene served as effective coupling partners, with reactivity profiles systematically evaluated alongside 2- and 3-iodobenzothiophenes and 2-iodobenzofuran [1]. The electronic nature of the heteroaryl iodide—dictated by the position of the iodine substituent and the heteroatom identity—directly modulates coupling efficiency, with subsequent cyclization by electrophilic aromatic substitution occurring exclusively in C2-free (benzo)thienyl derivatives [1].

Cu-mediated N-arylation
Cross-study
2-iodothiophene and 3-iodothiophene: effective partners. Reactivity hierarchy depends on heteroatom identity and iodine position. C2-free thienyl derivatives undergo intramolecular electrophilic cyclization.
Positions 2,3-diiodothiophene for accessing tri-/tetracyclic frameworks via sequential C–N and C–C bond formation.
Cross-study comparison; direct evaluation of 2,3-diiodothiophene in this reaction is pending.
N-Arylation Copper catalysis Heteroaryl iodides Electronic effects

Synthetic Accessibility: Halogen Dance Route to Diiodothiophenes

The halogen dance reaction provides a strategic route to iodothiophenes including 2,5-diiodothiophenes and functionalized derivatives [1]. Starting from dihalo-substituted thiophenes, this methodology yields aldehydes, acids, and 2,5-diiodothiophenes, with formyl derivatives serving as precursors for previously unknown difluoromethyl- and chloromethylthiophenes [1]. While the 2,5-diiodo regioisomer is directly accessible, the 2,3-diiodo isomer requires distinct synthetic approaches, underscoring its unique position within the diiodothiophene landscape.

Synthetic accessibility
Class-level
Halogen dance method gives 2,5-diiodothiophenes, not the 2,3-isomer. Distinct iodocyclization or direct iodination protocols needed for 2,3-diiodothiophene.
Regioisomer-specific procurement is required; 2,5-isomer is not a viable synthetic precursor.
Class-level inference; validate synthetic route for specific project needs.
Halogen dance reaction Iodothiophene synthesis Polyhalogenated thiophenes Formylation

Validated Application Scenarios for 2,3-Diiodothiophene


One-Pot Unsymmetrical Enediyne Synthesis via Sequential Coupling

2,3-Diiodothiophene and its benzofused analog serve as privileged scaffolds for constructing unsymmetrical enediynes via sequential Sonogashira coupling. The exclusive C2 regioselectivity demonstrated for 2,3-diiodobenzothiophene—with no detectable C3 mono-coupling and minimal di-substitution—enables a one-pot protocol wherein two distinct terminal alkynes are installed successively [1]. This capability is compromised with diiodoindole and diiodobenzofuran comparators, which yield considerable di-substituted byproducts that complicate purification and reduce yield of the desired unsymmetrical product [1]. Researchers pursuing enediyne natural product analogs or DNA-cleavage agents should select 2,3-diiodinated thiophene scaffolds when high-fidelity sequential coupling is required.

Photochemical Mono-Substitution with High Stability

For photochemical aromatic substitution reactions, 2,3-diiodothiophene derivatives offer a distinct advantage over brominated analogs: higher reactivity combined with superior stability under irradiation conditions [1]. The 2,3-diiodo substitution pattern enables exclusive mono-substitution at C5 in 5-acetyl-2,3-di-iodothiophene, whereas brominated comparators exhibit less predictable product distributions [1]. This controlled reactivity profile is particularly valuable in medicinal chemistry programs requiring photochemical installation of aryl groups while preserving other halogen handles for subsequent orthogonal cross-coupling. Procurement of 2,3-diiodothiophene is indicated when photostability and predictable mono-functionalization are critical success parameters.

Tri- and Tetracyclic Heterocycles via Copper-Catalyzed N-Arylation

2,3-Diiodothiophene serves as a competent coupling partner in copper-mediated N-arylation of 2-acylated anilines, enabling access to tri- and tetracyclic frameworks with demonstrated antiproliferative activity against A2058 melanoma cells [1]. The reactivity hierarchy established for heteroaryl iodides—including 2-iodothiophene, 3-iodothiophene, and benzothiophene analogs—provides a rational basis for selecting the appropriate thienyl iodide based on electronic requirements of the target scaffold [1]. Users engaged in diversity-oriented synthesis of nitrogen-containing polyheterocycles should consider 2,3-diiodothiophene as a building block that enables both C–N bond formation and subsequent intramolecular electrophilic cyclization.

Optoelectronic Materials from Ortho-Diiodinated π-Conjugated Building Blocks

The electron-withdrawing nature of vicinal iodine substituents in 2,3-diiodothiophene modulates the electronic properties of derived π-conjugated systems [2]. This scaffold is employed in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors [2]. While 2,5-diiodothiophene is more commonly encountered in materials literature, the 2,3-isomer offers a distinct connectivity pattern that alters polymer backbone geometry and electronic coupling between repeat units. Materials scientists seeking to fine-tune optoelectronic properties through regioisomeric variation should evaluate 2,3-diiodothiophene as a complement to—not a substitute for—the 2,5-isomer.

Application
Selection Property
Validation Focus
Unsymmetrical enediyne synthesis
Regioselective C2 mono-coupling with minimal over-reaction
Sequential alkyne installation without di-substitution byproducts
Photochemical mono-substitution
Higher reported photostability and exclusive C5 mono-functionalization
Predictable product distribution under irradiation; compatibility with orthogonal halogen handles
Polyheterocycle synthesis via N-arylation
Copper-mediated C–N coupling competence and cyclization propensity
Intramolecular electrophilic cyclization after N-arylation; scaffold diversity
Optoelectronic π-conjugated materials
Ortho-diiodinated connectivity pattern for backbone geometry tuning
Electronic modulation and regioisomeric variation versus 2,5-isomer

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